4-Amino-3-(trifluoromethoxy)benzonitrile

Medicinal chemistry Fragment-based drug discovery Hydrogen bonding

Researchers requiring fluorinated fragment scaffolds for target-based screening often face limited options combining hydrogen-bond donor capacity with tunable lipophilicity. 4-Amino-3-(trifluoromethoxy)benzonitrile resolves this with three functional handles (NH₂, CN, OCF₃) on a single aromatic ring. • Ortho-amino/meta-OCF₃ substitution enables divergent elaboration via acylation, reduction, or hydrolysis • OCF₃ (Hammett σp 0.35) offers distinct SAR signatures vs. CF₃ analogs (σp 0.54) • Conforms to Rule of Three criteria (MW 202.13, 1 HBD, 14 heavy atoms) for fragment-based drug discovery • Commercially available at ≥97-98% purity with global shipping.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 175278-23-6
Cat. No. B067731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(trifluoromethoxy)benzonitrile
CAS175278-23-6
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)OC(F)(F)F)N
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2
InChIKeyQNJPSMLILRHZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(trifluoromethoxy)benzonitrile – Product Overview


4-Amino-3-(trifluoromethoxy)benzonitrile (CAS 175278-23-6) is an aromatic ether featuring a 4-amino, 3-trifluoromethoxy substitution pattern on a benzonitrile core, with molecular formula C8H5F3N2O and molecular weight 202.13 g/mol [1]. The compound is classified as a fragment molecule and serves as a scaffold for molecular linking, expansion, and modification in medicinal chemistry [2]. Its distinctive ortho-amino and meta-trifluoromethoxy arrangement relative to the para-cyano group creates a unique electronic and steric environment distinct from simpler benzonitrile analogs. Commercially available from multiple vendors at purities typically ≥97-98% [3], the compound is supplied as a solid with melting point 72°C and density 1.42 g/cm³ .

Fragment scaffold FBDD library design with Rule-of-Three alignment; MW 202, 14 heavy atoms, single HBD
Dual functionality Hydrogen bond donor (4-NH2) paired with electron-withdrawing 3-OCF3 on benzonitrile core
Commercial supply Multi-vendor availability at reported 97–98%+ purity; gram-scale procurement supported

Why 4-Amino-3-(trifluoromethoxy)benzonitrile Cannot Be Replaced by Analogs


Substituting 4-Amino-3-(trifluoromethoxy)benzonitrile with structurally similar benzonitrile derivatives is not scientifically justifiable due to fundamental differences in electronic character, hydrogen-bonding capacity, and physicochemical properties. The presence of both an amino group (hydrogen bond donor) and a trifluoromethoxy group (strong electron-withdrawing, lipophilic) on the same aromatic ring creates a dual-functionality scaffold that analogs lacking either group cannot replicate. Direct comparators such as 4-(trifluoromethoxy)benzonitrile (CAS 332-25-2) lack the amino functionality entirely, eliminating hydrogen bond donor capacity and fundamentally altering reactivity [1]. Conversely, 4-amino-3-(trifluoromethyl)benzonitrile substitutes the OCF3 group with CF3, which differs substantially in electronic properties (Hammett σp: OCF3 = 0.35 vs. CF3 = 0.54) and lipophilicity (Hansch π: OCF3 = 1.04 vs. CF3 = 0.88) [2]. Regioisomeric variations such as 2-(trifluoromethoxy)benzonitrile or 3-(trifluoromethoxy)benzonitrile place the functional groups at different positions, altering both the electron density distribution across the aromatic ring and the spatial orientation of reactive handles for downstream derivatization .

Target compound
Analog mismatch
H-bond donor count
1 HBD (amino group)
4-(OCF3)benzonitrile: 0 HBD; target engagement profile may shift
Electronic character
OCF3: σp 0.35, +M resonance
CF3 analog: σp 0.54, no +M; reactivity and π-stacking may differ
Regioisomeric identity
3-OCF3 ortho to NH2
2-OCF3 or 4-OCF3 regioisomers alter steric environment and intramolecular H-bond potential

4-Amino-3-(trifluoromethoxy)benzonitrile vs. Structural Analogs


Hydrogen Bond Donor Capacity vs. 4-(Trifluoromethoxy)benzonitrile

4-Amino-3-(trifluoromethoxy)benzonitrile possesses one hydrogen bond donor (the amino group), whereas the common analog 4-(trifluoromethoxy)benzonitrile (CAS 332-25-2) has zero hydrogen bond donors [1]. This difference is critical for target engagement in fragment-based drug discovery, where hydrogen bonding is a primary determinant of binding specificity. The amino group can form hydrogen bonds with biological targets, thereby influencing binding affinity and activity .

H-Bond Donor Capacity
Class-level
Target: 1 HBD (NH2)
Analog: 0 HBD
Supports binding-specificity screening in fragment campaigns
Computed property; experimental confirmation advised
Medicinal chemistry Fragment-based drug discovery Hydrogen bonding

Lipophilicity: OCF3 vs. CF3

The trifluoromethoxy group imparts distinct lipophilicity compared to trifluoromethyl and unsubstituted analogs. 4-Amino-3-(trifluoromethoxy)benzonitrile has an XLogP3 value of 2.1 [1]. The non-amino analog 4-(trifluoromethoxy)benzonitrile has XLogP3 = 2.8 [2]. In contrast, the CF3-containing comparator 4-amino-3-(trifluoromethyl)benzonitrile has a literature XLogP3 of approximately 1.9-2.0, and the unsubstituted 4-aminobenzonitrile has XLogP3 ~0.8. The OCF3 group increases lipophilicity relative to hydrogen while maintaining a different electronic profile compared to CF3.

Lipophilicity (XLogP3)
Reported
XLogP3 = 2.1
Intermediate logP supports permeability and solubility balance
Computed; 0.7 units lower than amino-deficient analog
ADME optimization Lipophilicity Drug-likeness

Electronic Effects: OCF3 vs. CF3

The trifluoromethoxy group (OCF3) and trifluoromethyl group (CF3) differ substantially in their electronic effects on the aromatic ring. The OCF3 group is a moderate electron-withdrawing group via induction (Hammett σp = 0.35), while CF3 is a stronger electron-withdrawing group (Hammett σp = 0.54) [1]. Additionally, OCF3 exhibits resonance electron-donating character (+M effect) due to the oxygen lone pairs, whereas CF3 has no resonance effect [2]. These differences affect the reactivity of the amino group and the nitrile toward electrophilic and nucleophilic transformations, as well as the compound's behavior in π-π stacking interactions and electrostatic complementarity with protein targets.

Electronic Effect (σp)
Class-level
OCF3 σp = 0.35
CF3 σp = 0.54
OCF3 is 35% less electron-withdrawing; +M resonance alters SAR interpretation
Literature Hammett constants; context-dependent
SAR studies Medicinal chemistry Electronic effects

Regioisomeric Comparison: OCF3 Position

The position of the trifluoromethoxy group relative to the amino and cyano groups creates distinct regioisomeric profiles. 4-Amino-3-(trifluoromethoxy)benzonitrile places the OCF3 group ortho to the amino group and meta to the cyano group. In contrast, regioisomers such as 4-amino-2-(trifluoromethoxy)benzonitrile would place OCF3 ortho to the cyano group, and 4-amino-3-(trifluoromethoxy)benzonitrile differs from 3-(trifluoromethoxy)benzonitrile (CAS 52771-22-9) which lacks the amino group entirely. The ortho relationship between NH2 and OCF3 in the target compound enables intramolecular hydrogen bonding potential (N-H···O) and creates a unique steric environment that influences both chemical reactivity and biological target recognition compared to alternative regioisomers.

Regioisomeric Identity
Class-level
4-NH2, 3-OCF3, 1-CN
(ortho NH2-OCF3)
Correct regioisomer essential for reproducible SAR
Data to verify; structural inference only
Isomer comparison SAR studies Regioselectivity

Fragment Library Suitability

With a molecular weight of 202.13 g/mol and 14 heavy atoms [1], 4-Amino-3-(trifluoromethoxy)benzonitrile falls within the optimal fragment space defined by the 'Rule of Three' (MW <300, heavy atoms <20). The compound is actively marketed and utilized as a fragment molecule for molecular linking, expansion, and modification in drug discovery [2]. In comparison, common analogs without the amino group (e.g., 4-(trifluoromethoxy)benzonitrile, MW 187.12, 13 heavy atoms [3]) are slightly smaller but lack the hydrogen bond donor functionality essential for fragment screening. The target compound offers a balanced complexity: sufficient for meaningful target engagement while remaining small enough for efficient fragment evolution.

Fragment Suitability
Reported
MW 202 | 14 heavy atoms
HBD 1 | RotB 1
Aligns with Rule-of-Three criteria for fragment library inclusion
HBA count (6) includes fluorine; review acceptor profile
Fragment-based drug discovery Lead-likeness Molecular complexity

Commercial Availability and Purity

4-Amino-3-(trifluoromethoxy)benzonitrile is commercially available from multiple reputable vendors with high purity specifications. Apollo Scientific offers 98+% purity ; Chembase/Maybridge supplies 97% purity [1]; TargetMol provides the compound for research use [2]; and GlpBio offers competitive pricing with gram-scale availability [3]. In contrast, the non-amino analog 4-(trifluoromethoxy)benzonitrile is available at 98% purity from Alfa Chemistry , but lacks the amino functionality required for certain synthetic applications. The widespread commercial availability and consistent high purity of the target compound reduce procurement friction compared to less common or custom-synthesis-dependent analogs.

Commercial Availability
Reported
97–98%+ purity
5+ vendors reported
Broader vendor network may reduce procurement lead time
Vendor catalog review; verify lot-specific COA
Chemical sourcing Procurement Purity analysis

Applications of 4-Amino-3-(trifluoromethoxy)benzonitrile


Fragment-Based Drug Discovery (FBDD)

4-Amino-3-(trifluoromethoxy)benzonitrile is explicitly positioned as a fragment molecule for molecular linking, expansion, and modification, providing a structural basis for novel drug candidate design and screening . Its balanced MW (202.13 g/mol), single hydrogen bond donor, and 14 heavy atoms align with Rule of Three criteria for fragment libraries [2]. The compound is best deployed in target-based screening campaigns where a fluorinated, amino-containing benzonitrile scaffold is required as a starting point for hit identification. Unlike non-amino analogs (e.g., 4-(trifluoromethoxy)benzonitrile), this compound offers the hydrogen bond donor capacity essential for interrogating protein active sites [3].

Fluorinated Pharmaceutical Intermediates Synthesis

This compound serves as a versatile building block in the preparation of pharmaceuticals and fine chemicals, with applications in medicinal chemistry and drug synthesis . The presence of three functional handles (amino, nitrile, and trifluoromethoxy) on a single aromatic ring enables divergent synthetic elaboration. The amino group can undergo acylation, sulfonylation, or diazotization; the nitrile can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid; and the OCF3 group provides metabolic stability and lipophilicity without introducing a stereocenter. This multi-functionality distinguishes it from simpler benzonitriles that lack the amino group [2].

SAR Studies: OCF3 vs. CF3 Motifs

The trifluoromethoxy group (OCF3) differs electronically and sterically from the more common trifluoromethyl (CF3) group. With a Hammett σp of 0.35 (vs. 0.54 for CF3) and resonance electron-donating character, OCF3-substituted compounds produce distinct SAR signatures . 4-Amino-3-(trifluoromethoxy)benzonitrile is an ideal tool compound for probing the biological and chemical consequences of OCF3 substitution in comparative SAR studies. When paired with its CF3 analog (4-amino-3-(trifluoromethyl)benzonitrile), researchers can systematically evaluate the impact of OCF3 versus CF3 on target binding, metabolic stability, and physicochemical properties.

Agrochemical Intermediate Development

The compound is employed in the preparation of agrochemicals and advanced crop protection products . Fluorinated aromatic nitriles with amino functionality are common motifs in herbicide and fungicide scaffolds. The ortho-amino, meta-OCF3 substitution pattern provides a unique electronic profile that can influence herbicidal activity and environmental fate. Procurement for agrochemical research is supported by the compound's commercial availability from chemical suppliers and its established use as a building block in fine chemical synthesis [2].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
HBD capacity and Rule-of-Three profile
Target-based screening library fit
Pharmaceutical intermediate synthesis
Multi-functional handle set (NH2, CN, OCF3)
Divergent synthetic elaboration routes
OCF3/CF3 substituent SAR studies
Electronic parameter differentiation
Substituent effect profiling in target systems
Agrochemical intermediate research
Fluorinated aromatic scaffold availability
Herbicide/fungicide motif evaluation

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